2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide is a chemical compound with the molecular formula C12H16ClNO3S and a molecular weight of 289.77 g/mol. This compound has garnered attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide involves several steps. One common method includes the reaction of 2-chlorobenzenesulfonyl chloride with 3-cyclopropyl-3-hydroxypropylamine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Scientific Research Applications
2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular mechanisms and pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an anticancer or antimicrobial agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, some benzenesulfonamide derivatives are known to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition can disrupt the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide include other benzenesulfonamide derivatives such as:
4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: Known for its anticancer properties.
3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide: Another derivative with potential therapeutic applications.
These compounds share structural similarities but may differ in their specific biological activities and applications, highlighting the uniqueness of this compound in certain contexts.
Properties
IUPAC Name |
2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-10-3-1-2-4-12(10)18(16,17)14-8-7-11(15)9-5-6-9/h1-4,9,11,14-15H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJDMUXJOXHQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNS(=O)(=O)C2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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